molecular formula C30H18 B14543427 Benzo(c)naphtho(1,2-m)tetraphene CAS No. 62243-32-7

Benzo(c)naphtho(1,2-m)tetraphene

Cat. No.: B14543427
CAS No.: 62243-32-7
M. Wt: 378.5 g/mol
InChI Key: LGCUAGZZQCDTLI-UHFFFAOYSA-N
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Description

Benzo(c)naphtho(1,2-m)tetraphene is a polycyclic aromatic hydrocarbon (PAH) characterized by a fused aromatic ring system. Its structure consists of four linearly fused benzene rings with additional benzo-annulation at specific positions, leading to a planar, extended π-conjugated system.

Properties

CAS No.

62243-32-7

Molecular Formula

C30H18

Molecular Weight

378.5 g/mol

IUPAC Name

heptacyclo[16.12.0.03,16.04,13.07,12.021,30.022,27]triaconta-1(18),2,4(13),5,7,9,11,14,16,19,21(30),22,24,26,28-pentadecaene

InChI

InChI=1S/C30H18/c1-3-7-23-19(5-1)9-13-27-25(23)15-11-21-17-22-12-16-26-24-8-4-2-6-20(24)10-14-28(26)30(22)18-29(21)27/h1-18H

InChI Key

LGCUAGZZQCDTLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC5=C(C=C43)C6=C(C=C5)C7=CC=CC=C7C=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo©naphtho(1,2-m)tetraphene typically involves multiple steps, including transition metal-catalyzed reactions and oxidative cyclodehydrogenation. One common method is the transition metal-catalyzed kinetic ring annulation, which involves the use of ruthenium-mediated aromatization . Another approach is the iterative Suzuki and Miyaura reactions followed by ring-closing olefin metathesis . These methods allow for the construction of extended polycyclic structures with high precision.

Industrial Production Methods

Industrial production of benzo©naphtho(1,2-m)tetraphene is less common due to the complexity of its synthesis. advancements in synthetic chemistry and the development of more efficient catalytic systems may pave the way for scalable production in the future.

Chemical Reactions Analysis

Types of Reactions

Benzo©naphtho(1,2-m)tetraphene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ, PhCO3 tBu, trifluoroacetic acid (TFA)

    Reduction: NaBH4, LiAlH4

    Substitution: Br2, Cl2

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of quinones, while substitution reactions can yield halogenated derivatives.

Comparison with Similar Compounds

Structural Isomers and Analogs

Several structurally related PAHs and heteroaromatic compounds exhibit distinct properties due to variations in ring connectivity and substituents:

Table 1: Key Structural Analogs
Compound Name Molecular Formula CAS Number Key Features
Benzo[b]naphtho[1,2-d]thiophene C₁₆H₁₀S 205-43-6 Contains a thiophene moiety; molecular weight 234.316
Benzo[b]naphtho[2,1-d]thiophene C₁₆H₁₀S 239-35-0 Isomeric thiophene derivative; sublimation enthalpy ΔsubH = 111.9 kJ/mol
Naphtho[1,2-a]tetraphene C₂₆H₁₆ 58029-39-3 Cata-condensed PAH; UV-Vis p-band at 1.555 (predicted via annellation theory)
Benzo[a]pentaphene C₂₆H₁₆ 7689-57-8 Linear pentacyclic PAH; density 0.994 g/cm³

Key Observations :

  • Heteroatom Influence : Thiophene-containing analogs (e.g., Benzo[b]naphtho[1,2-d]thiophene) exhibit distinct electronic properties due to sulfur’s electron-withdrawing nature, which alters charge transport and reactivity compared to purely hydrocarbon PAHs .
  • Annellation Effects : Naphtho[1,2-a]tetraphene and Benzo(c)naphtho(1,2-m)tetraphene differ in ring fusion patterns, leading to variations in UV-Vis spectra. For example, annellation theory predicts redshifted absorbance for cata-condensed systems .
Table 2: Cytotoxic Activity of Selected Compounds
Compound Substituent IC₅₀ (HeLa Cells, µM) Notes
Benzo[h]naphtho[1,2-b]naphthyridine 3b Chloro 1.05 Highest activity in series
Benzo[h]naphtho[1,2-b]naphthyridine 9b Thiophene + Chloro 1.41 Synergistic effect of heteroatoms
Benzo[b]naphtho[1,2-d]thiophene Thiophene N/A Forms persistent metabolites

Key Observations :

  • Electron-Withdrawing Groups : Chloro-substituted derivatives (e.g., compound 3b) show superior cytotoxicity compared to methyl-substituted analogs, likely due to enhanced electrophilicity .
  • Thiophene Moieties : Compounds with thiophene (e.g., compound 14) exhibit improved activity, but their environmental persistence (e.g., formation of benzo[b]naphtho[1,2-d]thiophene via Diels-Alder reactions) complicates biodegradation .

Spectroscopic and Physical Properties

  • UV-Vis Spectra : Naphtho[1,2-a]tetraphene exhibits a p-band at 1.555, while dibenzo[c,l]chrysene shows a redshifted band at 1.679 due to extended conjugation .
  • Chromatographic Behavior : Benzo[b]naphtho[2,1-d]thiophene elutes at specific retention times on DB-5MS columns, aiding analytical differentiation from isomers .

Environmental Behavior

  • Biodegradation : Benzo[b]naphtho[1,2-d]thiophene is a recalcitrant metabolite formed during bacterial degradation of benzothiophenes, with 17% conversion efficiency observed .
  • Toxicity : Thiophene-derived PAHs exhibit reduced acute toxicity but increased environmental persistence due to stable sulfone byproducts .

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